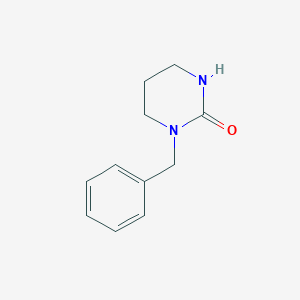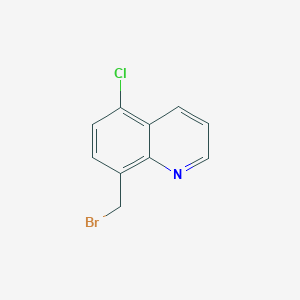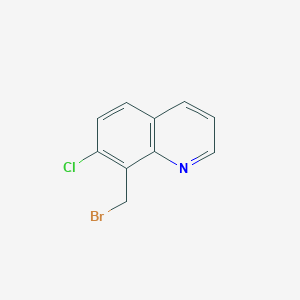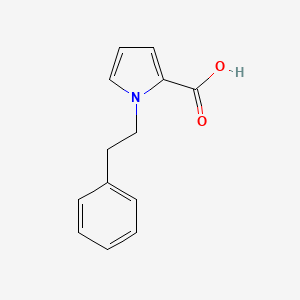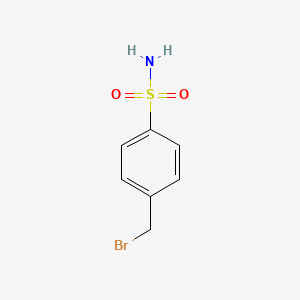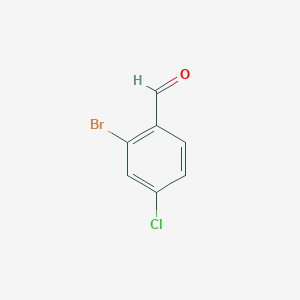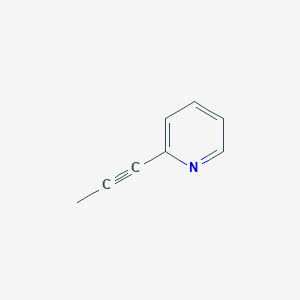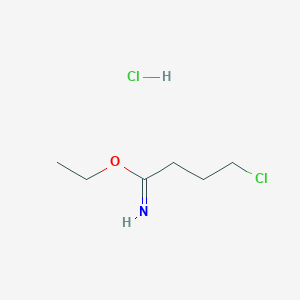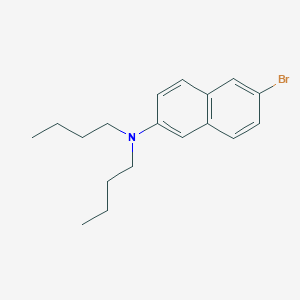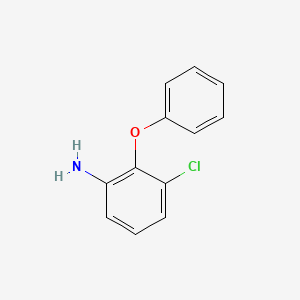
3-Chloro-2-phenoxyaniline
Overview
Description
3-Chloro-2-phenoxyaniline, also known as 3-chloro-2-phenoxybenzaldehyde, is an aromatic compound with a wide range of uses in organic synthesis and laboratory experiments. It is a precursor to many organic compounds and is widely used in the pharmaceutical and agrochemical industries. This compound is used in the synthesis of biologically active compounds, such as drugs, pesticides, and other chemicals. It is also used in the synthesis of other organic compounds, such as dyes and pigments.
Scientific Research Applications
Crystal Structure Analysis
3-Chloro-2-phenoxyaniline has been studied for its structural properties. Dey and Desiraju (2004) examined the structural equivalence of ethynyl, chloro, bromo, and iodo groups, including derivatives like this compound. They found that 4-(4'-Iodo)phenoxyaniline is isostructural to its corresponding chloro derivatives, demonstrating conditional isomorphism in these compounds (Dey & Desiraju, 2004).
Pharmacological Effects
Though not directly studying this compound, Naveed et al. (2018) highlighted the significant pharmacological effects of related phenolic acids like Chlorogenic Acid (CGA), which have antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. This indicates the potential of structurally similar compounds like this compound in pharmacological applications (Naveed et al., 2018).
Electrochemical and Redox Properties
Shahzad et al. (2014) focused on the electrochemical properties of chlorohydroxyanilines, a category which includes derivatives like this compound. They noted its applications in rechargeable batteries, electrochromics, and biosensors, highlighting its strong antioxidant and anticancer activities. These properties suggest a wide range of potential applications for this compound in various technological fields (Shahzad et al., 2014).
Electrochemical Sensors
Zaouak et al. (2011) explored the electrochemical behavior of 2-Chloro-6-nitro-3-phenoxyaniline, a compound closely related to this compound. They used it in the study of herbicides, indicating its potential use in environmental monitoring and analysis (Zaouak et al., 2011).
Antioxidant Potential
Research by Saqib et al. (2016) on the antioxidant potential of Chlorogenic Acid, which shares a similar phenolic structure with this compound, suggests potential antioxidant applications for this compound as well. These applications could be relevant in pharmaceutical and food industries (Saqib et al., 2016).
Safety and Hazards
The safety information for 3-Chloro-2-phenoxyaniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds such as aclonifen and fluazinam have been known to target enzymes involved in carotenoid biosynthesis and protoporphyrinogen oxidase (ppo) respectively .
Mode of Action
Based on the mode of action of similar compounds, it might interfere with carotenoid biosynthesis or inhibit the enzyme protoporphyrinogen oxidase (ppo) . Both mechanisms could result in the observed whole-plant effect of bleaching (removal of leaf color) .
Biochemical Pathways
Similar compounds have been known to affect the carotenoid biosynthesis pathway and the chlorophyll synthesis pathway .
Result of Action
Similar compounds have been known to cause bleaching effects on the whole plant .
properties
IUPAC Name |
3-chloro-2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXXXPXOSABGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3169-75-3 | |
| Record name | 3-chloro-2-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



